molecular formula C8H5Cl2N3 B048812 2,7-Dichloroquinazolin-4-amine CAS No. 111218-91-8

2,7-Dichloroquinazolin-4-amine

Cat. No.: B048812
CAS No.: 111218-91-8
M. Wt: 214.05 g/mol
InChI Key: MRSMJCRTQBMITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Panaxoside Re involves extraction from ginseng roots. The process typically includes:

Industrial Production Methods: In industrial settings, the production of Panaxoside Re involves large-scale extraction and purification processes. The roots are first dried and ground into a powder, followed by solvent extraction. The extract is then subjected to various purification steps, including filtration, concentration, and chromatography, to obtain high-purity Panaxoside Re .

Chemical Reactions Analysis

Types of Reactions: Panaxoside Re undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Panaxoside Re, which may exhibit different pharmacological properties .

Scientific Research Applications

Panaxoside Re has a wide range of scientific research applications, including:

Mechanism of Action

Panaxoside Re exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Panaxoside Re is compared with other ginsenosides such as:

  • Ginsenoside Rb1
  • Ginsenoside Rb2
  • Ginsenoside Rc
  • Ginsenoside Rd
  • Ginsenoside Rg1
  • Ginsenoside Rg3

Uniqueness: Panaxoside Re is unique due to its optimal inhibitory activity against acetylcholinesterase and butyrylcholinesterase, making it particularly effective in neuroprotection .

Conclusion

Panaxoside Re is a significant compound with diverse pharmacological effects and scientific research applications. Its unique properties and mechanisms of action make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

2,7-dichloroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)12-8(10)13-7(5)11/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSMJCRTQBMITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(N=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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